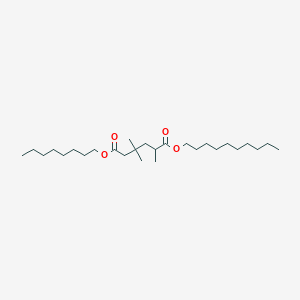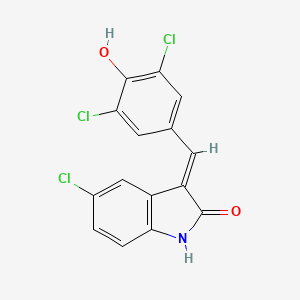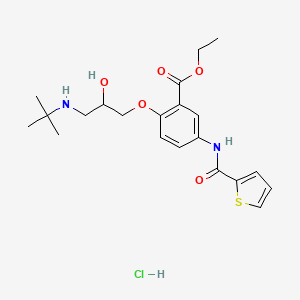
Methane, di-sec-butoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methane, di-sec-butoxy- can be synthesized through the aldol condensation reaction of formaldehyde and sec-butyl alcohol. The reaction is typically carried out under normal pressure with a solid acid catalyst, such as HZSM-5 molecular sieve or an active carbon immobilized sulfuric acid catalyst. The reaction conditions include a temperature range of 60-140°C and a reaction time of 0.5-8 hours .
Industrial Production Methods: In industrial settings, the production of methane, di-sec-butoxy- involves similar aldol condensation reactions but on a larger scale. The use of azeotropic dehydrating agents, such as sec-butyl alcohol, helps in the efficient removal of water, thereby driving the reaction to completion. The solid acid catalysts used in the process are advantageous due to their ease of separation from the product and recyclability .
Análisis De Reacciones Químicas
Types of Reactions: Methane, di-sec-butoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with hydroxyl radicals (OH), which has been studied in the gas phase at temperatures ranging from 250 to 550 K .
Common Reagents and Conditions:
Oxidation: Methane, di-sec-butoxy- can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur in the presence of nucleophiles like halides (e.g., HBr, HI) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methane, di-sec-butoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through aldol condensation reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of methane, di-sec-butoxy- involves its interaction with molecular targets through various pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In substitution reactions, the nucleophilic attack on the protonated ether results in the cleavage of the C-O bond, forming alcohols and alkyl halides .
Comparación Con Compuestos Similares
Methane, di-sec-butoxy- can be compared with other dialkoxy methanes such as di-isopropoxy methane and di-n-butoxy methane. While all these compounds share a similar structural framework, their reactivity and applications differ due to the nature of the alkoxy groups attached to the central methane carbon.
Similar Compounds:
- Di-isopropoxy methane
- Di-n-butoxy methane
- Di-tert-butoxy methane
Propiedades
| 2568-92-5 | |
Fórmula molecular |
C9H20O2 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
2-(butan-2-yloxymethoxy)butane |
InChI |
InChI=1S/C9H20O2/c1-5-8(3)10-7-11-9(4)6-2/h8-9H,5-7H2,1-4H3 |
Clave InChI |
YJBUXLCNFNPNEB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OCOC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/no-structure.png)


![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)


